1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
Description
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F4NO3S/c22-17-8-10-18(11-9-17)30(28,29)19-2-1-13-26(14-19)20(27)12-5-15-3-6-16(7-4-15)21(23,24)25/h3-4,6-11,19H,1-2,5,12-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJURONQPGJEVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfonyl group and trifluoromethyl substitution, suggest diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C18H20F4N2O2S |
| Key Functional Groups | Sulfonyl group, trifluoromethyl group |
| Core Structure | Piperidine ring with phenyl substitutions |
Research indicates that this compound interacts with various biological targets, influencing critical signaling pathways. Its mechanism of action may involve:
- Enzyme Interaction: The sulfonyl group enhances binding affinity to specific enzymes, potentially modulating their activity.
- Receptor Modulation: The presence of fluorinated phenyl groups may allow for selective receptor interaction, affecting pathways related to inflammation and cell proliferation.
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects. For instance, the related compound 2-(4-Bromophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone showed significant modulation of inflammatory pathways, suggesting that our compound may exhibit similar properties.
Antimicrobial Activity
In studies involving piperidine derivatives, compounds structurally related to this compound have shown promising antimicrobial activity. For example, a related piperidinol exhibited good anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 1.5 μg/mL .
Case Study 1: Anti-Tuberculosis Screening
A study focused on the anti-tuberculosis activity of piperidine derivatives identified compounds with structural similarities to our target compound. The most active derivatives demonstrated MICs ranging from 1.4 to 18.8 μg/mL . This indicates potential for further exploration in developing anti-tuberculosis therapies.
Case Study 2: Cytotoxicity Evaluation
Cytotoxicity assays conducted on similar compounds revealed varying therapeutic indices. For instance, selectivity indices greater than 10 were noted for certain derivatives, suggesting that modifications in the piperidine structure could enhance safety profiles while maintaining efficacy .
Table: Summary of Biological Activities
| Activity | Related Compounds | Observations |
|---|---|---|
| Anti-inflammatory | 2-(4-Bromophenyl)-1-(3-sulfonyl)piperidin | Significant modulation of inflammatory pathways |
| Antimicrobial | Piperidinol derivatives | MIC values indicating efficacy against tuberculosis |
| Cytotoxicity | Various piperidine analogs | Selectivity indices >10 for some derivatives |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one (CAS: 1797836-75-9)
- Structural Difference : The sulfonyl group is attached to the piperidine’s 4-position (vs. 3-position in the target compound) and features an isobutyl chain instead of 4-fluorophenyl.
- The 4-position substitution may alter conformational flexibility compared to the 3-position .
- Molecular Weight : 405.5 g/mol (vs. ~443.5 g/mol for the target compound).
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one (CAS: 2034610-77-8)
Aromatic Group Modifications
1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS: 1396877-83-0)
- Structural Difference : Replaces the 4-(trifluoromethyl)phenyl group with phenylsulfonyl and introduces a (4-fluorobenzyloxy)methyl group on piperidine.
- The phenylsulfonyl group lacks the electron-withdrawing trifluoromethyl moiety, which may affect binding affinity .
Trifluperidol (CAS: 749-13-3)
- Structural Difference: Contains a 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine core and a 4-fluorophenylbutanone chain.
- Impact: The hydroxyl group introduces hydrogen-bonding capability, while the trifluoromethylphenyl group aligns with the target compound’s pharmacophore.
Core Scaffold Variations
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one (CAS: 1797028-48-8)
- Structural Difference : Replaces piperidine with a rigid 8-azabicyclo[3.2.1]octene core.
- The molecular weight (309.33 g/mol) is significantly lower than the target compound’s .
Physicochemical and Pharmacokinetic Profiles
| Compound | Molecular Weight | logP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~443.5 | ~3.5 | 4-Fluorophenylsulfonyl, Trifluoromethyl |
| 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-... | 405.5 | ~4.2 | Isobutylsulfonyl, Trifluoromethyl |
| 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin... | 394.5 | ~2.8 | Methoxypyrrolidine, Methylsulfonyl |
| Trifluperidol | 409.4 | ~3.8 | Hydroxypiperidine, Trifluoromethyl |
- logP Trends : Bulkier hydrophobic groups (e.g., isobutyl) increase logP, while polar substituents (e.g., methoxy) reduce it.
- Solubility : Sulfonyl and trifluoromethyl groups generally reduce aqueous solubility but improve protein binding .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the piperidine ring. A common approach includes:
- Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with piperidine derivatives under basic conditions (e.g., pyridine or triethylamine) in dichloromethane to introduce the sulfonyl group .
- Coupling : Using nucleophilic substitution or amide bond formation to link the trifluoromethylphenyl moiety. For example, reacting a propanone intermediate with a pre-functionalized piperidine-sulfonyl derivative under reflux in aprotic solvents like DMF .
- Optimization : Key parameters include temperature control (60–100°C), stoichiometric ratios (1:1.2 for limiting reagents), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress should be monitored using TLC and NMR spectroscopy .
Basic: Which analytical techniques are critical for verifying the compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies proton environments (e.g., trifluoromethyl singlet at ~δ 3.9 ppm) and confirms regiochemistry .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves absolute configuration and validates bond lengths/angles. For example, torsion angles in the piperidine ring can confirm conformational stability .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺ ~484.14 Da) and fragmentation patterns .
Advanced: How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement?
Answer:
- SHELX Suite : Use SHELXL for iterative refinement. For twinned data, apply the TWIN/BASF commands to model twin domains. For disordered regions (e.g., flexible piperidine rings), employ PART/SUMP restraints to refine occupancy ratios .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R₁/Rw convergence (<5% difference). For example, achieved R₁=0.053 using 295 K data .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?
Answer:
- Functional Group Modifications : Synthesize analogs (e.g., replacing trifluoromethyl with chloro or methoxy groups) and test biological activity. highlights pyrazole-carboxamide derivatives as non-nucleoside inhibitors, suggesting similar strategies .
- In Vitro Assays : Evaluate enzyme inhibition (e.g., IC₅₀ via fluorescence polarization) or receptor binding (radioligand displacement). For phosphatases, use malachite green assays as in .
Advanced: How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be reconciled?
Answer:
- Cross-Validation : Compare experimental NMR shifts (e.g., piperidine protons at δ 1.5–2.5 ppm ) with DFT-calculated values (Gaussian09/B3LYP/6-31G*). Discrepancies >0.3 ppm suggest conformational differences.
- Solvent Effects : Account for deuterated solvent-induced shifts (e.g., DMSO upfield shifts). Use COSMO-RS simulations for correction .
Advanced: What strategies are effective for assessing the compound’s metabolic stability in preclinical studies?
Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Use NADPH cofactors to simulate Phase I metabolism .
- Metabolite ID : Employ UPLC-QTOF-MS/MS to detect hydroxylation or sulfonyl cleavage products. notes fluorophenyl groups often undergo CYP450-mediated oxidation .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., kinases or GPCRs). Parameterize trifluoromethyl groups with partial charges from RESP fitting .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bonds (e.g., sulfonyl oxygen with Arg residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
